molecular formula C17H17NO4 B5764947 N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzamide

N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzamide

Cat. No. B5764947
M. Wt: 299.32 g/mol
InChI Key: UMZBCEZOUKJOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzamide, also known as MDMA, is a synthetic compound that has been widely studied for its potential therapeutic applications. MDMA is a member of the amphetamine family and is classified as a stimulant, empathogen, and entactogen. The compound has been used in psychotherapy, as well as for recreational purposes, due to its ability to induce feelings of empathy, euphoria, and increased sociability. In

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzamide works by increasing the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine. The compound also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain. This results in the increased release of oxytocin, a hormone involved in social bonding and trust.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzamide has several biochemical and physiological effects on the body. The compound increases heart rate and blood pressure, as well as body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. In the brain, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzamide increases the activity of several regions involved in emotion, including the amygdala and prefrontal cortex.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzamide has several advantages for use in lab experiments. The compound has a well-established synthesis method and is relatively easy to obtain. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzamide has a well-documented mechanism of action and has been extensively studied in both animal and human models. However, there are also several limitations to using N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzamide in lab experiments. The compound has a relatively short half-life, meaning that its effects are short-lived. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzamide has a high potential for abuse and can be neurotoxic at high doses.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzamide. One area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzamide in the treatment of PTSD. Several clinical trials have shown promising results, and further research is needed to establish the safety and efficacy of the compound in this context. Additionally, there is interest in exploring the potential use of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzamide in the treatment of other psychiatric disorders, such as anxiety and depression. Finally, there is a need for further research on the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzamide use, particularly in the context of recreational use.
Conclusion
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzamide is a synthetic compound that has been widely studied for its potential therapeutic applications. The compound has a well-established synthesis method and has been extensively studied in both animal and human models. N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzamide works by increasing the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine. The compound has several biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzamide, including the potential use of the compound in the treatment of PTSD and other psychiatric disorders.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzamide is synthesized from safrole, a natural compound found in plants such as sassafras and camphor. The synthesis process involves several steps, including isomerization, oxidation, and amination. The final product is a white crystalline powder that is typically ingested orally in pill form.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzamide has been studied for its potential therapeutic applications in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. The compound has been shown to increase feelings of empathy and social bonding, which may be useful in psychotherapy. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzamide has been studied for its potential to enhance cognitive function and creativity.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-2-20-14-6-4-13(5-7-14)17(19)18-10-12-3-8-15-16(9-12)22-11-21-15/h3-9H,2,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZBCEZOUKJOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202928
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxybenzamide

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